molecular formula C9H19NO B1373147 2-(4-Methoxycyclohexyl)ethanamine CAS No. 1052223-70-7

2-(4-Methoxycyclohexyl)ethanamine

Cat. No.: B1373147
CAS No.: 1052223-70-7
M. Wt: 157.25 g/mol
InChI Key: CDTAOSZEZXQTRJ-UHFFFAOYSA-N
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Description

2-(4-Methoxycyclohexyl)ethanamine is an organic compound with the molecular formula C9H19NO It is a cyclohexylamine derivative, characterized by a methoxy group attached to the cyclohexane ring

Biochemical Analysis

Biochemical Properties

2-(4-Methoxycyclohexyl)ethanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and the metabolic pathways they regulate . Additionally, this compound has been shown to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, it has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, it can influence the activity of kinases and phosphatases, which are crucial for signal transduction. This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological responses . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and organ toxicity . These dosage-dependent effects are crucial for understanding the compound’s safety and therapeutic potential.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites within cells . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization and accumulation of this compound can influence its biological activity and the cellular processes it affects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . This localization can affect the interactions of this compound with other biomolecules and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxycyclohexyl)ethanamine typically involves the reaction of 4-methoxycyclohexanone with ethylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxycyclohexyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 2-(4-Hydroxycyclohexyl)ethanamine, 2-(4-Methoxycyclohexyl)ethanol, and various N-substituted derivatives .

Scientific Research Applications

2-(4-Methoxycyclohexyl)ethanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxycyclohexyl)ethanamine
  • 2-(4-Methoxyphenyl)ethanamine
  • 2-(4-Methylcyclohexyl)ethanamine

Uniqueness

2-(4-Methoxycyclohexyl)ethanamine is unique due to the presence of the methoxy group on the cyclohexane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methoxycyclohexyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-11-9-4-2-8(3-5-9)6-7-10/h8-9H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTAOSZEZXQTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052223-70-7
Record name 2-(4-Methoxycyclohexyl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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